molecular formula C7H9Cl2FN2 B6270884 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 2613381-76-1

3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B6270884
CAS No.: 2613381-76-1
M. Wt: 211.1
InChI Key:
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Description

3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the molecular formula C7H7FN2·2HCl It is a fluorinated derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the fluorination of a pyrrolopyridine precursor. One common method involves the reaction of 3-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The compound may also modulate specific signaling pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
  • 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
  • 3-iodo-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride

Uniqueness

3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

2613381-76-1

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.1

Purity

90

Origin of Product

United States

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